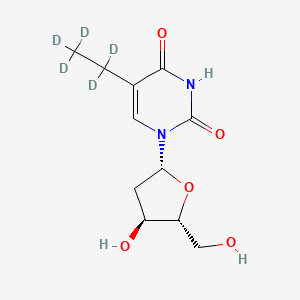
5-Ethyl-2'-deoxyuridine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-2’-deoxyuridine-d5 is a deuterated analog of 5-ethyl-2’-deoxyuridine, a pyrimidine nucleoside analog. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2’-deoxyuridine-d5 typically involves the incorporation of deuterium atoms into the 5-ethyl-2’-deoxyuridine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts under specific reaction conditions. The process often involves multiple steps, including protection and deprotection of functional groups, nucleophilic substitution, and purification techniques .
Industrial Production Methods
Industrial production of 5-ethyl-2’-deoxyuridine-d5 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced equipment and techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2’-deoxyuridine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out under controlled conditions such as specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of carbonyl compounds, while reduction may yield alcohols .
Scientific Research Applications
5-Ethyl-2’-deoxyuridine-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a probe in chemical reactions to study reaction mechanisms and kinetics.
Biology: Incorporated into DNA to study cell proliferation and DNA synthesis.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of new pharmaceuticals and diagnostic tools .
Mechanism of Action
The mechanism of action of 5-ethyl-2’-deoxyuridine-d5 involves its incorporation into DNA during replication. This incorporation can interfere with DNA synthesis and function, leading to the inhibition of cell proliferation. The compound targets specific molecular pathways involved in DNA replication and repair, making it a valuable tool in cancer research and antiviral studies .
Comparison with Similar Compounds
Similar Compounds
5-Ethynyl-2’-deoxyuridine: A thymidine analog used to assay DNA synthesis in cell culture.
5-Bromo-2’-deoxyuridine: Another thymidine analog used in cell proliferation studies.
Uniqueness
5-Ethyl-2’-deoxyuridine-d5 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise tracking in biological systems. This makes it particularly useful in studies requiring high sensitivity and specificity .
Properties
Molecular Formula |
C11H16N2O5 |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(1,1,2,2,2-pentadeuterioethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1/i1D3,2D2 |
InChI Key |
XACKNLSZYYIACO-RRENTEGDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


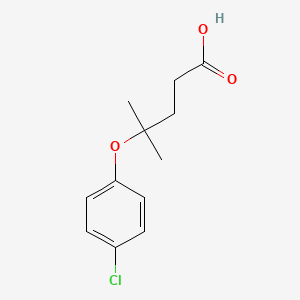
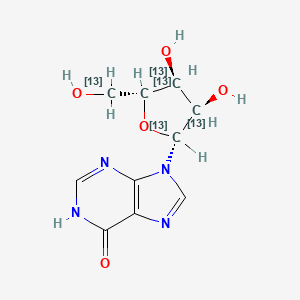
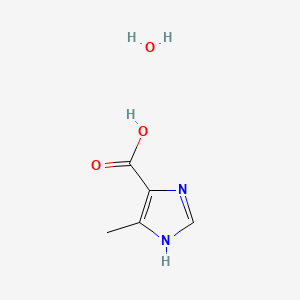
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
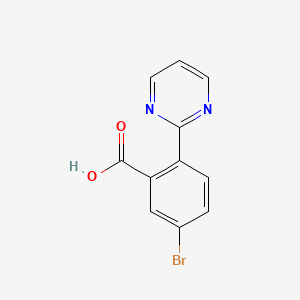
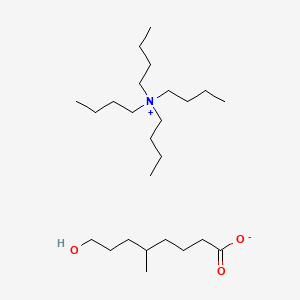
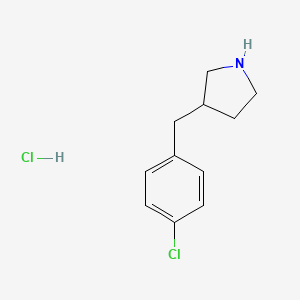
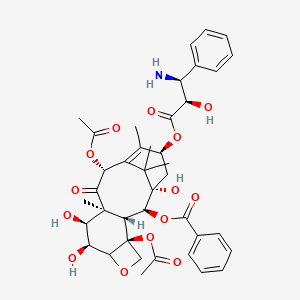
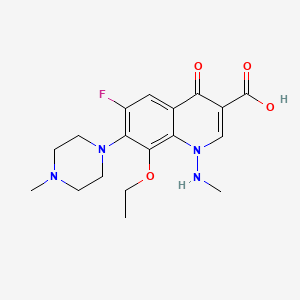
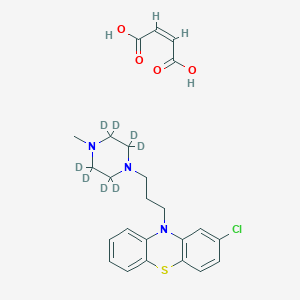
![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)
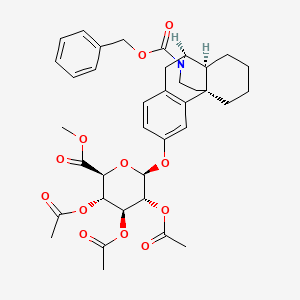
![trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine](/img/structure/B13849801.png)
